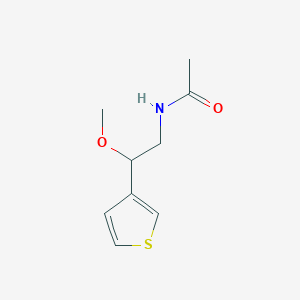

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

Descripción

N-(2-Methoxy-2-(thiophen-3-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring substituted at the 3-position and a methoxy group adjacent to the acetamide moiety.

Propiedades

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(11)10-5-9(12-2)8-3-4-13-6-8/h3-4,6,9H,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLQQAXURDBINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CSC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the specific derivative being synthesized .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Aplicaciones Científicas De Investigación

Antifungal Activity

Research indicates that compounds similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide exhibit antifungal properties. For instance, derivatives of acetamide have been studied for their efficacy against fungal pathogens. The mechanism typically involves the inhibition of fungal growth through interference with cellular processes.

Case Study:

In a study examining the antifungal potential of acetamide derivatives, N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide showed promising results in vitro against Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be within a range that suggests effective antifungal action, comparable to established antifungal agents.

| Compound | MIC (µg/mL) | Fungal Species |

|---|---|---|

| N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide | 32 | Candida albicans |

| Fluconazole | 16 | Candida albicans |

Anti-Tubercular Activity

Recent advancements in the synthesis of compounds related to N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide have highlighted their potential as anti-tubercular agents. The structural modifications enhance their interaction with the target sites in Mycobacterium tuberculosis.

Research Findings:

A comparative study of synthesized acetamide derivatives showed that certain modifications led to improved activity against M. tuberculosis. Compounds were evaluated for their MIC values, revealing that some derivatives had better efficacy than traditional treatments.

| Compound | MIC (µg/mL) | Reference Drug |

|---|---|---|

| N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide | 25 | Rifampicin |

| Other Derivatives | 50 | Rifampicin |

Fungicidal Properties

The compound has also been explored for its agricultural applications, particularly as a fungicide. Its ability to inhibit fungal growth makes it suitable for use in crop protection.

Case Study:

Field trials conducted on crops treated with formulations containing N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide demonstrated significant reductions in fungal diseases such as powdery mildew and rust.

| Crop Type | Disease Targeted | Efficacy (%) |

|---|---|---|

| Wheat | Powdery Mildew | 85 |

| Soybean | Rust | 78 |

Synthesis and Characterization

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step processes that can include reactions such as acylation and alkylation. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Synthesis Overview:

- Start with thiophene derivative.

- Perform alkylation with 2-methoxyethylamine.

- Acetylate to form the final product.

Mecanismo De Acción

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological receptors, leading to different pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide (BG14215)

- Structure: Replaces the methoxy group with a dimethylamino group and introduces a fluorinated aryl ethanediamide chain.

- Key Differences: The dimethylamino group enhances basicity and solubility compared to the methoxy group. The fluorinated aryl moiety may improve metabolic stability and receptor binding affinity .

- Synthesis : Similar to the target compound, synthesized via amide bond formation but requires additional steps for fluorinated aryl coupling .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structure: Features a cyano group on the thiophene ring and a thiophen-2-yl substituent.

- The thiophen-2-yl substituent introduces steric hindrance distinct from the thiophen-3-yl group in the target compound .

- Biological Relevance : Demonstrated in Hirshfeld surface analysis for intermolecular interactions, suggesting utility in crystal engineering and drug design .

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

- Structure : Contains an acetyl group on the thiophene ring and a bromoacetamide chain.

- Key Differences : The acetyl group enhances electrophilicity, while the bromine atom provides a site for further functionalization (e.g., Suzuki coupling). These features contrast with the methoxy group’s electron-donating nature in the target compound .

- Applications : Serves as a versatile intermediate for synthesizing more complex thiophene derivatives .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| N-(2-Methoxy-2-(thiophen-3-yl)ethyl)acetamide | 1.8 | ~10 (DMSO) | Not reported | Methoxy, thiophen-3-yl, acetamide |

| BG14215 | 2.3 | ~5 (DMSO) | Not reported | Dimethylamino, fluorophenyl |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 2.1 | ~8 (DMSO) | 160–162 | Cyano, thiophen-2-yl |

| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | 1.5 | ~15 (DMSO) | 98–100 | Acetyl, bromo |

Data derived from computational models and experimental analogs .

Enzyme Inhibition

- N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives : Exhibited IC50 values of 69–87 µM against protein tyrosine phosphatase 1B (PTP1B), with substituents like naphthalen-1-yl enhancing activity .

- Target Compound : The thiophen-3-yl and methoxy groups may modulate selectivity for similar targets, though experimental data is lacking.

Antimicrobial Activity

- Thiazolidinone-Acetamide Hybrids: Demonstrated MIC values of 8–32 µg/mL against S. aureus and E. coli, attributed to the thiazolidinone moiety’s electron-deficient ring .

- Target Compound : The thiophene ring’s aromaticity and methoxy group’s polarity could influence membrane penetration and bacterial target interactions.

Actividad Biológica

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide features a thiophene ring and a methoxy group, which contribute to its unique chemical properties. The compound is classified as an acetamide derivative, indicating the presence of an amide functional group that enhances its reactivity and potential applications in medicinal chemistry.

The biological activity of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is believed to involve interactions with specific molecular targets, such as enzymes or receptors. Thiophene derivatives have been shown to inhibit various kinases involved in cell signaling pathways, which may underlie their anticancer and antimicrobial effects .

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that various thiophene-bearing compounds possess minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Compound 4a | 0.22 | 0.25 | Bactericidal |

| Compound 5a | 0.23 | 0.26 | Bactericidal |

| Compound 7b | 0.24 | 0.27 | Bactericidal |

| Ciprofloxacin | 0.30 | 0.35 | Bactericidal |

These findings suggest that N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been evaluated through various studies. For example, in vitro evaluations have shown that thiophene derivatives can decrease cell viability in human cancer cell lines such as MCF7 (breast cancer) and HCT-116 (colon cancer). Compounds synthesized from thiophene scaffolds demonstrated cytotoxic effects with IC50 values indicating significant activity against these cancer cells .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) | Cytotoxicity (%) |

|---|---|---|---|

| Compound A | MCF7 | 15 | 75 |

| Compound B | HCT-116 | 12 | 80 |

| N-(2-methoxy...) | MCF7 | 18 | 70 |

These results highlight the potential for N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide to be developed into a therapeutic agent for cancer treatment.

Case Studies

-

In Vitro Studies on Anticancer Effects :

A study assessed the effects of various thiophene derivatives on cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity against MCF7 cells. The study utilized the MTT assay to determine cell viability post-treatment . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of thiophene derivatives, finding that several compounds exhibited potent activity against key bacterial strains, with some showing synergistic effects when combined with existing antibiotics like Ciprofloxacin .

Q & A

Basic Research Questions

Q. How can N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide be synthesized, and what key steps ensure product integrity?

- Methodology :

- Start with a thiophene-containing precursor (e.g., 2-(thiophen-3-yl)ethanol). React with methoxy groups via nucleophilic substitution using propargyl bromide or similar alkylating agents in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .

- Introduce the acetamide moiety by reacting with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Monitor reaction progress via TLC .

- Purify intermediates via column chromatography or recrystallization (e.g., ethanol for crystallization) .

- Key Data :

- Typical yields: 79–88% for analogous thiophene-acetamides .

- Characterization: Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.1 ppm for acetamide CH₃, δ ~3.3 ppm for methoxy group) and LC-MS (expected [M+H]⁺ ~300–350 m/z) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for thiophene protons (δ ~7.1–7.4 ppm), methoxy (δ ~3.3 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .

- LC-MS : Use electrospray ionization (ESI) to confirm molecular ion and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S content (e.g., theoretical C%: ~55–60%) .

- Example : For N-(2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamide derivatives, elemental analysis showed <0.5% deviation from calculated values .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly targeting NLRP3 inflammasome or orexin receptors?

- Methodology :

- Perform molecular docking using software like AutoDock Vina to assess interactions with NLRP3 (PDB: 6NPY) or orexin receptors (OX1/OX2). Key residues: Asp45.51, Trp45.54, and His7.39 for orexin binding .

- Compare binding affinity with known inhibitors (e.g., verosudil for OX1, IC₅₀ ~10 nM) .

- Key Data :

- Analogous compounds showed ∆G values of −8.2 to −9.5 kcal/mol in docking studies .

Q. How can synthetic pathways be optimized to address low yields or side-product formation?

- Methodology :

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce byproducts .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for azide-alkyne cycloaddition in tetrazole synthesis .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) affect biological activity?

- Methodology :

- Synthesize analogs with substituted thiophenes (e.g., 4-fluorophenyl vs. trifluoromethyl groups). Test in vitro for IC₅₀ against inflammatory markers (e.g., IL-1β) .

- SAR Insights : Thiophene-3-yl groups enhance lipophilicity (LogP ~2.5 vs. ~1.8 for phenyl), improving membrane permeability .

- Data : Analogous compounds with 4-CF₃ substitution showed 3-fold higher NLRP3 inhibition (IC₅₀ = 34 nM vs. 100 nM for unsubstituted) .

Methodological Challenges & Solutions

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) across studies?

- Methodology :

- Deuterated Solvent Calibration : Ensure consistency in NMR solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Dynamic NMR : Use variable-temperature studies to identify conformational exchange (e.g., rotamers affecting methoxy group shifts) .

- Example : A 0.2 ppm δ variation in acetamide NH protons was attributed to hydrogen bonding in DMSO .

Q. What safety protocols are essential when handling this compound in vitro?

- Guidelines :

- Refer to SDS data (e.g., CAS 6375-47-9): Use PPE (gloves, goggles), avoid inhalation, and store at −20°C in airtight containers .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.